molecular formula C28H25NO7S B1663720 Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate CAS No. 353280-43-0

Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate

Cat. No. B1663720
CAS RN: 353280-43-0
M. Wt: 519.6 g/mol
InChI Key: NSMJEHGOMXSLCW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzothiazole group (a type of heterocyclic compound), a benzoyl group (a type of acyl group), and an ether linkage. These functional groups could potentially give this compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The benzothiazole group could potentially be introduced via a condensation reaction of an appropriate amine and a thiocyanate . The benzoyl group could be introduced via a Friedel-Crafts acylation, and the ether linkage could be formed via a Williamson ether synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole group would likely contribute to the aromaticity of the molecule, while the ether linkage would provide some flexibility in the molecular structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The benzothiazole group could potentially undergo electrophilic aromatic substitution reactions, while the ether linkage could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be influenced by the presence of the polar ether linkage and the aromatic benzothiazole and benzoyl groups .

Scientific Research Applications

Antioxidant Applications

The thiazole moiety present in this compound is known for its antioxidant properties. Antioxidants are crucial in protecting cells from the damage caused by free radicals. This compound could be explored for its potential to prevent oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders .

Analgesic and Anti-inflammatory Applications

Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities. The compound could be developed into a new class of pain relievers and anti-inflammatory drugs, potentially with fewer side effects compared to current medications .

Antimicrobial and Antifungal Applications

Compounds with a thiazole ring have been used to create antimicrobial and antifungal agents. This particular compound could be investigated for its efficacy against a range of pathogenic microorganisms, offering a new solution to combat antibiotic resistance .

Antitumor and Cytotoxic Applications

Thiazole derivatives have shown promise in antitumor and cytotoxic applications. This compound could be synthesized into new drugs for cancer treatment, targeting specific tumor cell lines and minimizing damage to healthy cells .

Neuroprotective Applications

The neuroprotective potential of thiazole derivatives makes them candidates for treating neurodegenerative diseases. Research into this compound could lead to breakthroughs in therapies for conditions such as Alzheimer’s and Parkinson’s disease .

Antiviral Applications

Given the ongoing need for effective antiviral drugs, the thiazole core of this compound could be leveraged to develop treatments for viral infections, including emerging diseases that pose global health threats .

Antidiabetic Applications

Thiazole compounds have been associated with antidiabetic activity. This compound could be part of new therapeutic approaches for managing diabetes, possibly improving insulin sensitivity or reducing blood glucose levels .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could potentially pose a dust explosion hazard. If it is a liquid, it could potentially pose a fire hazard .

Future Directions

Future research on this compound could potentially focus on exploring its potential uses. For example, if it has interesting biological activity, it could be investigated as a potential drug candidate .

properties

IUPAC Name

dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO7S/c1-34-26(31)22(27(32)35-2)16-18-8-11-21(12-9-18)36-15-14-29-23-13-10-20(17-24(23)37-28(29)33)25(30)19-6-4-3-5-7-19/h3-13,17,22H,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMJEHGOMXSLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433312
Record name S26948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate

CAS RN

353280-43-0
Record name S26948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate
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